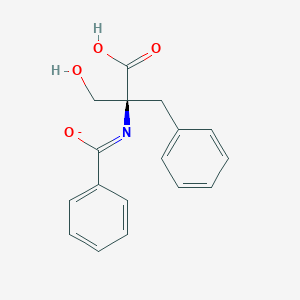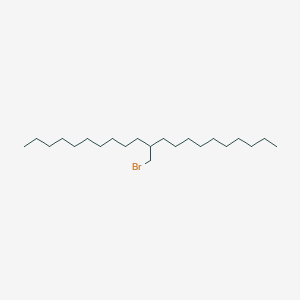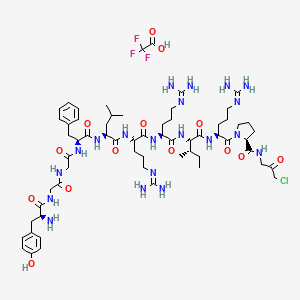
N-(2,4-二甲基苯基)-2-羟基亚胺基-3-氧代丁酰胺
描述
N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经毒性评估
N-(2,4-二甲基苯基)-2-羟基亚胺基-3-氧代丁酰胺: 被鉴定为神经毒性杀虫剂阿米特拉的代谢产物。 研究利用该化合物评估HepG2细胞的细胞毒性,从而深入了解其神经毒性潜力 。这一应用对于了解杀虫剂对人类健康和环境的影响至关重要。
计算毒理学
该化合物的作用扩展到计算毒理学领域,它被用于预测模型中以评估血脑屏障通透性和潜在的神经毒性作用 。这一应用有助于在药物开发和化学安全评估中早期预测神经毒性风险。
有机合成
在有机化学领域,N-(2,4-二甲基苯基)-2-羟基亚胺基-3-氧代丁酰胺作为有机合成中的试剂 。其性质促进各种化学反应,有助于复杂有机分子的合成。
聚合物合成
该化合物在聚合物的合成中得到了应用。 它作为合成聚甲基丙烯酸甲酯 (PMMA)、聚氯乙烯 (PVC) 和聚对苯二甲酸乙二醇酯 (PET) 等聚合物的必要组成部分 。这些材料在从建筑到纺织品的各个行业都有广泛的应用。
溶剂应用
由于其化学稳定性和溶解性,该化合物被用作科学研究中的溶剂。 它为各种化学反应和过程提供了一种介质,确保实验装置中获得预期结果 。
反应介质
作为反应介质,N-(2,4-二甲基苯基)-2-羟基亚胺基-3-氧代丁酰胺为进行化学反应提供了受控环境。 这一应用对于需要精确条件以实现反应特异性和产率优化的研究至关重要 。
作用机制
Mode of Action
N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins . These interactions lead to overexcitation in insects, causing paralysis and eventual death .
Biochemical Pathways
The compound’s action on alpha-adrenergic and octopamine receptors disrupts normal neurotransmission in insects . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further enhancing the overexcitation effect . The inhibition of prostaglandin synthesis can affect
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYBFGTUDFPWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)

![[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496419.png)


![potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B1496434.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B1496438.png)



![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496449.png)
![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)
